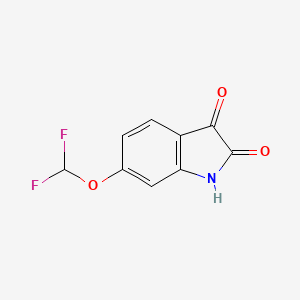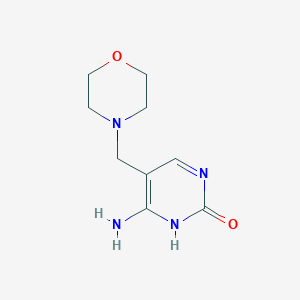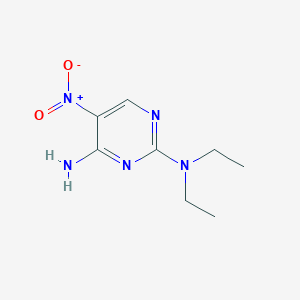
6-(Difluoromethoxy)indoline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Difluoromethoxy)indoline-2,3-dione is a chemical compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethoxy)indoline-2,3-dione typically involves the introduction of the difluoromethoxy group onto the indoline-2,3-dione scaffold. One common method is the reaction of indoline-2,3-dione with difluoromethylating agents under controlled conditions. For instance, the reaction can be carried out using difluoromethyl iodide in the presence of a base such as potassium carbonate, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
化学反応の分析
Types of Reactions: 6-(Difluoromethoxy)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione moiety to diols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols .
科学的研究の応用
6-(Difluoromethoxy)indoline-2,3-dione has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 6-(Difluoromethoxy)indoline-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The pathways involved in its action include signal transduction and metabolic pathways .
類似化合物との比較
Indole-2,3-dione: Lacks the difluoromethoxy group but shares the core structure.
5-Trifluoromethoxy-1H-indole-2,3-dione: Similar in structure but with a trifluoromethoxy group at a different position.
4-[2-(Dipropylamino)ethyl]indoline-2,3-dione: Contains a different substituent at the 4th position
Uniqueness: 6-(Difluoromethoxy)indoline-2,3-dione is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for research and development .
特性
分子式 |
C9H5F2NO3 |
|---|---|
分子量 |
213.14 g/mol |
IUPAC名 |
6-(difluoromethoxy)-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H5F2NO3/c10-9(11)15-4-1-2-5-6(3-4)12-8(14)7(5)13/h1-3,9H,(H,12,13,14) |
InChIキー |
FUANXDPFAYQQPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1OC(F)F)NC(=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Aminomethyl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11889622.png)

![1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one](/img/structure/B11889636.png)

![[1-(N-Acetylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11889655.png)
![2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11889662.png)





![2-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)ethanol](/img/structure/B11889693.png)
![2-Methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11889702.png)
